![molecular formula C11H9NO3S B180841 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115299-10-0](/img/structure/B180841.png)
2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a heterocyclic organic compound with a molecular formula C11H9NO3S. It is a yellow solid that is soluble in organic solvents and has a melting point of 177-179°C. MTCA is a versatile compound that has been widely used in scientific research due to its unique chemical properties.
Scientific Research Applications
Antimicrobial Applications
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized, showing significant antimicrobial activities against several strains of microbes. This research highlights the potential of compounds related to 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in developing new antimicrobial agents (Noolvi et al., 2016).
Corrosion Inhibition
Thiazole-based pyridine derivatives, including those structurally related to 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic environments. These findings suggest the utility of such compounds in protecting industrial metals from corrosion (Chaitra et al., 2016).
Electrochemical Applications
The electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, a compound closely related to the subject chemical, has been explored for the creation of polymer films. This research contributes to the understanding of polymerization processes and the development of new materials with potential applications in various industries, including electronics and protective coatings (Sayyah et al., 2006).
Aggregation Behavior in Biocompatible Assemblies
Investigations into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which share a core structure with 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, reveal insights into the formation of molecular assemblies. This research opens pathways for the use of such compounds in biosensing, gas storage, and catalysis, highlighting their biocompatibility and potential for creating supramolecular assemblies (Jagtap et al., 2018).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKRPUNVDDPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
115299-10-0 | |
Record name | 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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